2-phenyl-1,3-thiazolidin-4-one
Overview
Description
2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound features a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group attached to the second carbon. Thiazolidinones are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the cyclization of thiourea with α-haloketones in the presence of a base. Another method includes the reaction of thioamides with α-haloketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiazolidinone ring into a thiazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazolidinone ring .
Scientific Research Applications
2-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: A simpler structure with diverse biological activities.
Imidazolidinone: Another five-membered ring compound with different pharmacological properties.
Uniqueness
2-phenyl-1,3-thiazolidin-4-one is unique due to its specific structure, which imparts distinct biological activities. Its phenyl group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOFKQWPDBUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302724 | |
Record name | 2-phenyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-27-6 | |
Record name | NSC153119 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the phenyl rings of 2-phenyl-1,3-thiazolidin-4-one derivatives impact their NMR spectra?
A2: Introducing substituents on either the 2-phenyl or 3-benzyl rings of this compound derivatives leads to noticeable shifts in both 1H and 13C NMR spectra. [, , ] These shifts are attributed to the electronic effects of the substituents influencing the electron density around various atoms in the molecule, including the methine proton at C(2), the methylene protons at C(5), and the carbons at C(2), C(4), C(5), and the benzyl carbon.
Q2: Can we predict the 13C NMR chemical shifts of substituted 2-phenyl-1,3-thiazolidin-4-ones based on monosubstituted analogs?
A3: An “additivity” equation has been proposed to predict the 13C chemical shifts of disubstituted 2-phenyl-1,3-thiazolidin-4-ones using experimental data from monosubstituted analogs. [] While this approach showed promise for disubstituted series with identical substituents on both phenyl rings, its accuracy decreased when applied to compounds with different substituents. [] This suggests that predicting chemical shifts in more diversely substituted 2-phenyl-1,3-thiazolidin-4-ones requires further refinement of the existing models.
Q3: How can 2-phenyl-1,3-thiazolidin-4-ones be selectively oxidized to their corresponding sulfoxides and sulfones?
A4: Oxone® has proven to be an effective reagent for the selective oxidation of 2-phenyl-1,3-thiazolidin-4-ones. [] Using 3 equivalents of Oxone® at room temperature leads to selective formation of the sulfoxide derivative. [] To obtain the sulfone, a higher temperature and increased equivalents of Oxone® are required. [] Notably, the selectivity of sulfone formation is influenced by the nature and position of substituents on the N3 aromatic ring. []
Q4: What is the coordination geometry of triphenyltin chloride when complexed with a this compound ligand?
A5: Crystallographic studies have shown that in the 1:1 adduct of triphenyltin chloride with a this compound ligand, the tin atom adopts a trigonal-bipyramidal coordination geometry. [] The oxygen atom of the thiazolidin-4-one ring and the chloride ion occupy the axial positions, while the three phenyl groups occupy the equatorial positions.
Q5: Have benzimidazole derivatives of this compound been explored for their pharmacological properties?
A6: Researchers have synthesized novel benzimidazole derivatives of this compound and characterized them using techniques such as IR and mass spectrometry. [] These compounds were subsequently screened for potential central nervous system (CNS) activity through gross behavioral studies and locomotion activity assessments. [] This suggests that incorporating this compound into more complex structures could lead to the discovery of new pharmacologically active agents.
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